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Compound of Interest

Compound Name: 1-Phenylpropane-1,3-diol

CAS No.: 4850-49-1

Cat. No.: B1205248

Get Quote

1-Phenylpropane-1,3-diol is more than a simple C9H12O2 molecule; it represents a

cornerstone chiral building block in modern organic synthesis.[1] Its structure, featuring both a

primary and a secondary alcohol functional group, with the latter at a benzylic position, imparts

a unique combination of reactivity and stereochemical potential. This guide is intended for

researchers, medicinal chemists, and process development scientists who require a deep,

practical understanding of this compound's properties. We will move beyond simple data

recitation to explore the causality behind its behavior, providing field-proven insights into its

synthesis, characterization, and application.

Core Physicochemical and Stereochemical
Properties
The physical properties of 1-phenylpropane-1,3-diol dictate its handling, purification, and

reaction conditions. As a diol, it exhibits significant polarity, influencing its solubility. The

presence of a chiral center at the C1 position means it exists as two enantiomers, (R)- and

(S)-1-phenylpropane-1,3-diol, whose separation or stereoselective synthesis is often a

primary objective for applications in drug development.[1]
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Table 1: Key Physicochemical Properties

Property Value Source(s)

Molecular Formula C₉H₁₂O₂ [2][3][4]

Molecular Weight 152.19 g/mol [2][3]

CAS Number 4850-49-1 (racemic) [2]

103548-16-9 ((R)-enantiomer) [5]

96854-34-1 ((S)-enantiomer) [3]

Appearance White crystalline solid [5]

Melting Point 62-66 °C ((R)-enantiomer) [5][6]

Boiling Point 175 °C @ 11 Torr

Density ~1.12 g/cm³ [1]

XLogP3-AA 0.7 [2][3]

Topological Polar Surface Area 40.5 Å² [2][3][4]

The XLogP3 value indicates moderate lipophilicity, suggesting solubility in a range of polar

organic solvents and limited solubility in water. The polar surface area, contributed by the two

hydroxyl groups, facilitates hydrogen bonding, which is responsible for its solid state at room

temperature and its relatively high boiling point.

Spectroscopic Fingerprinting: A Self-Validating
System for Identification
Accurate characterization is the bedrock of chemical research. The following spectroscopic

data provide a robust fingerprint for verifying the identity and purity of 1-phenylpropane-1,3-
diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct regions. The

aromatic protons of the phenyl group typically appear as a complex multiplet between 7.20

and 7.40 ppm. The benzylic proton (H1) is diagnostic, appearing as a triplet or doublet of

doublets around 4.90 ppm. The methylene protons at the C2 position are diastereotopic and

present as a multiplet near 1.95 ppm. The terminal methylene protons (H3) adjacent to the

primary alcohol appear as a multiplet around 3.80 ppm. The hydroxyl protons are typically

observed as broad singlets whose chemical shift is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon spectrum shows nine distinct signals for the racemic

mixture. Key resonances include the benzylic carbon (C1) at approximately 75 ppm, the

primary alcohol carbon (C3) around 61 ppm, and the central methylene carbon (C2) near 41

ppm. The aromatic carbons resonate in the typical 125-143 ppm range.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups. The spectrum is

dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, characteristic of

the O-H stretching vibrations of the hydrogen-bonded diol. Other key signals include C-H

stretches from the aromatic ring (3000-3100 cm⁻¹) and the aliphatic backbone (2850-2950

cm⁻¹), aromatic C=C bending vibrations around 1450-1600 cm⁻¹, and a strong C-O stretching

band in the 1050-1150 cm⁻¹ region.[4][6]

Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation

pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 152. A

prominent fragment often corresponds to the loss of water (M-H₂O) at m/z = 134. The most

characteristic fragmentation is the benzylic cleavage, resulting in a stable ion at m/z = 107

(C₆H₅CHOH⁺), which is often the base peak.[3][4]
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Caption: Workflow for Synthesis and Characterization.

Synthesis and Reactivity: A Chemist's Perspective
The true value of 1-phenylpropane-1,3-diol lies in its synthesis and subsequent chemical

transformations. Its preparation is a common topic in asymmetric synthesis.

Enantioselective Synthesis
The development of methods for producing enantiomerically pure alcohols is of great interest.

[7] A highly efficient and practical route to chiral 1,3-diols involves the asymmetric

hydrogenation of β-keto esters using ruthenium-diphosphine catalysts (e.g., Ru-BINAP). The

resulting β-hydroxy ester is then reduced to the desired 1,3-diol with a reducing agent like

lithium aluminum hydride (LiAlH₄).[7] This method provides excellent enantioselectivity (up to

99% ee) and is scalable.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1205248/docs?utm_src=pdf-body-img#foreword-understanding-the-utility-of-a-versatile-diol
https://www.benchchem.com/product/b1205248/docs?utm_src=pdf-body#foreword-understanding-the-utility-of-a-versatile-diol
https://www.sctunisie.org/pdf/JSCT_v10-15.pdf
https://www.sctunisie.org/pdf/JSCT_v10-15.pdf
https://www.sctunisie.org/pdf/JSCT_v10-15.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Other notable synthetic approaches include:

Biocatalysis: The use of lyase and alcohol dehydrogenase enzymes can produce all four

stereoisomers of related diols from simple starting materials like benzaldehyde and

acetaldehyde, highlighting a green chemistry approach.[8]

Malonic Ester Reduction: Diethyl phenylmalonate can be reduced with a strong hydride

agent like LiAlH₄ to yield the diol.[9]

β-Keto Ester H₂, (R)- or (S)-Catalyst Chiral β-Hydroxy Ester LiAlH₄ Chiral 1-Phenylpropane-1,3-diol

Click to download full resolution via product page

Caption: Asymmetric Synthesis via Hydrogenation.

Protocol: Reduction of Ethyl (R)-3-hydroxy-3-
phenylpropanoate
This protocol exemplifies a self-validating system for producing the chiral diol.

System Preparation: A three-neck round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the

slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (3 equivalents) at 0 °C (ice

bath). The causality here is critical: LiAlH₄ is highly reactive and exothermic with protic

sources; slow addition at low temperature controls the reaction rate and ensures safety.

Substrate Introduction: A solution of ethyl (R)-3-hydroxy-3-phenylpropanoate (1 equivalent)

in anhydrous THF is added dropwise to the stirred slurry of LiAlH₄ at 0 °C. Maintaining a low

temperature is crucial to prevent side reactions.

Reaction: The reaction is allowed to warm to room temperature and stirred for 2-3 hours,

monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: The reaction is carefully quenched by cooling back to 0 °C and slowly adding

water, followed by a 15% NaOH solution and then more water (Fieser workup). This

procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts

into a filterable solid.

Extraction & Purification: The resulting slurry is filtered, and the solid is washed with THF or

ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product is then purified by

column chromatography on silica gel to yield pure (R)-1-phenylpropane-1,3-diol.

Chemical Reactivity
The differential reactivity of the primary and secondary alcohols can be exploited for selective

transformations. The primary alcohol is less sterically hindered and generally more

nucleophilic, allowing for selective esterification or etherification under carefully controlled

conditions. The benzylic secondary alcohol is prone to oxidation and can also be a leaving

group in substitution or elimination reactions after activation (e.g., tosylation).

Applications in Drug Development and Research
1-Phenylpropane-1,3-diol is primarily valued as an intermediate.[10] Its enantiopure forms are

critical for constructing complex chiral molecules. For example, it serves as a precursor to

compounds like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a valuable chiral amine.[11]

Furthermore, it has been identified as a known impurity in the synthesis of certain active

pharmaceutical ingredients, such as Dapoxetine, making its characterization essential for

quality control in the pharmaceutical industry.[4] The diol scaffold is also a starting point for

designing novel bioactive compounds, including potential cytotoxic agents for cancer research.

[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://wap.guidechem.com/dictionary/en/4850-49-1.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-1_3-propanediol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Phenyl-1_3-propanediol
https://pubchem.ncbi.nlm.nih.gov/compound/6950537
https://pubchem.ncbi.nlm.nih.gov/compound/6950537
https://pubchem.ncbi.nlm.nih.gov/compound/1R_-1-phenylpropane-1_3-diol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_-1-phenylpropane-1_3-diol
https://www.chembk.com/en/chem/(R)-PHENYL-1,3-PROPANEDIOL
https://www.thermofisher.com/order/catalog/product/417750050
https://www.thermofisher.com/order/catalog/product/417750050
https://www.sctunisie.org/pdf/JSCT_v10-15.pdf
https://www.researchgate.net/publication/229230006_Enzymatic_synthesis_of_all_stereoisomers_of_1-phenylpropane-12-diol
https://prepchem.com/2-phenyl-propane-1-3-diol/
https://www.pharmacompass.com/active-pharmaceutical-ingredients/1-phenyl-1-3-propanediol
https://www.pharmacompass.com/active-pharmaceutical-ingredients/1-phenyl-1-3-propanediol
https://www.chemicalbook.com/synthesis/1s-2s-2-amino-1-phenyl-1-3-propanediol.htm
https://www.chemicalbook.com/synthesis/1s-2s-2-amino-1-phenyl-1-3-propanediol.htm
https://brieflands.com/journals/ijpr/articles/124535
https://www.benchchem.com/product/b1205248/docs#foreword-understanding-the-utility-of-a-versatile-diol
https://www.benchchem.com/product/b1205248/docs#foreword-understanding-the-utility-of-a-versatile-diol
https://www.benchchem.com/product/b1205248/docs#foreword-understanding-the-utility-of-a-versatile-diol
https://www.benchchem.com/product/b1205248/docs#foreword-understanding-the-utility-of-a-versatile-diol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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